
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
Overview
Description
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as Bobbitt’s salt, is a widely used organic compound in synthetic chemistry. It is recognized for its stability and effectiveness as an oxidizing agent. The compound has the molecular formula C11H21BF4N2O2 and a molecular weight of 300.10 g/mol . It appears as a light yellow to orange powder or crystal and is highly soluble in methanol .
Mechanism of Action
Target of Action
The primary target of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate, is alcohols in organic compounds . It interacts with these alcohols during the oxidation process .
Mode of Action
This compound acts as an oxidizing agent . It interacts with its targets (alcohols) by oxidizing them to their corresponding aldehyde, ketone, or carboxylic acid . It can also convert aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the oxidation pathway of alcohols . The downstream effects include the formation of aldehydes, ketones, or carboxylic acids from alcohols . Additionally, it can lead to the formation of HFIP esters from aldehydes .
Result of Action
The result of the action of this compound is the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid . This transformation is crucial in organic synthesis for the preparation of various useful chemical intermediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the oxidation process . Moreover, this reagent is reported to be highly stable to both air and moisture , which suggests that it can be used under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to their corresponding aldehydes or ketones . The compound’s interaction with these enzymes involves the transfer of electrons, leading to the oxidation of the substrate. Additionally, it can interact with other biomolecules, such as proteins and nucleic acids, through oxidative modifications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression. This oxidative stress can also affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through oxidative mechanisms. It acts as an electron acceptor, facilitating the oxidation of substrates by accepting electrons and forming a reduced product . This process involves the formation of a pseudo-carbocation at the α-carbon of the substrate, which is stabilized by the compound’s structure . The compound can also inhibit or activate enzymes by modifying their active sites through oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions (2-8°C) but can degrade at higher temperatures . Long-term exposure to the compound can lead to cumulative oxidative damage in cells, affecting cellular function and viability . In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, leading to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial oxidative modifications, enhancing cellular function and metabolism . At high doses, it can cause toxic effects, including oxidative damage to cellular components and tissues . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to aldehydes and ketones . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes and the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its solubility and stability in different cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its oxidative activity and interactions with other biomolecules, affecting cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide. This intermediate product is then reacted with tetrafluoroboric acid to yield the final compound . The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate primarily undergoes oxidation reactions. It is known for its ability to oxidize alcohols to aldehydes, ketones, or carboxylic acids . Additionally, it can facilitate the oxidative esterification of aldehydes to hexafluoroisopropyl esters .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, aldehydes, and various solvents such as methanol. The reactions typically occur under mild conditions, often at room temperature, and do not require the presence of metal catalysts .
Major Products
The major products formed from these reactions include aldehydes, ketones, carboxylic acids, and hexafluoroisopropyl esters. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-AcetamidoTEMPO): This compound is a stable nitroxide radical and is used as a catalyst in oxidation reactions.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Another stable nitroxide radical, TEMPO is widely used in organic synthesis for selective oxidation of alcohols.
Uniqueness
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate is unique due to its high stability and effectiveness as an oxidizing agent. Unlike other oxidants, it does not require metal catalysts and operates under mild conditions, making it environmentally benign and easy to handle .
Properties
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMHEICBCHCWAU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219543-09-6 | |
| Record name | Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219543-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


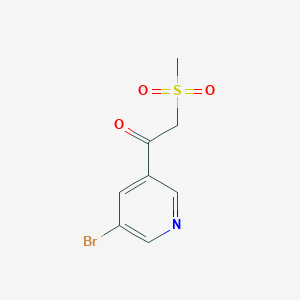


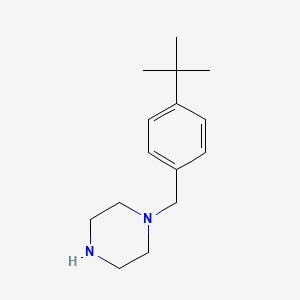
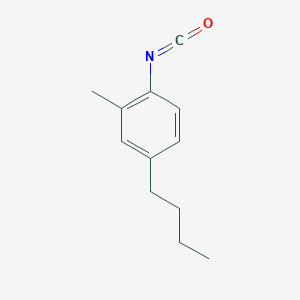
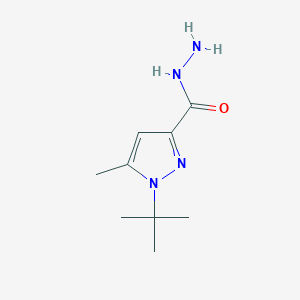

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)
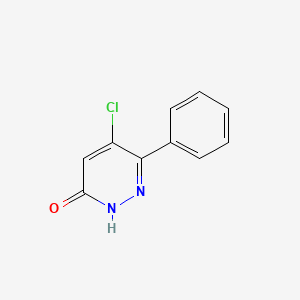


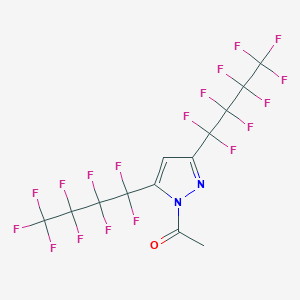
![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)

